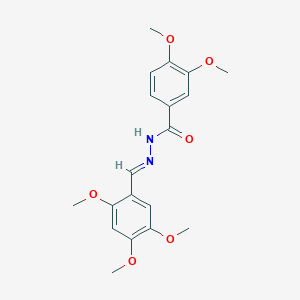
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo es un compuesto químico que pertenece a la clase de las 1,4-dihidropiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antihipertensivas y anticancerígenas . La presencia del grupo bromofenilo en su estructura mejora su actividad biológica, lo que lo convierte en un compuesto de interés en varios campos de investigación científica.
Métodos De Preparación
La síntesis de 4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo se puede lograr mediante una reacción de Hantzsch multicomponente de una sola olla. Este método implica la condensación de un aldehído, un β-cetoéster y acetato de amonio en presencia de un catalizador adecuado . La reacción se lleva a cabo típicamente bajo irradiación de microondas, lo que reduce significativamente el tiempo de reacción y aumenta el rendimiento del producto . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia.
Análisis De Reacciones Químicas
4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar derivados de piridina. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tetrahidropiridina correspondientes. El borohidruro de sodio es un agente reductor comúnmente utilizado.
Sustitución: El átomo de bromo en el grupo bromofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo implica su interacción con objetivos moleculares específicos. En el caso de su actividad anticancerígena, se cree que el compuesto inhibe la función de ciertas enzimas involucradas en la proliferación celular, lo que lleva a la inducción de apoptosis en las células cancerosas . Las vías moleculares y los objetivos exactos aún se encuentran bajo investigación, pero su capacidad para bloquear los canales de calcio es uno de los mecanismos propuestos .
Comparación Con Compuestos Similares
4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo se puede comparar con otros compuestos similares, como:
4-(4-Bromofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato: Este compuesto también exhibe actividad anticancerígena, pero difiere en sus grupos funcionales éster.
4-(3-Fluorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato: Similar en estructura pero con un átomo de flúor en lugar de bromo, este compuesto ha mostrado diferentes actividades biológicas.
Derivados de 4-(4-Bromofenil)piperazin-1-ilo: Estos compuestos se han estudiado por sus propiedades antimicrobianas y antiproliferativas.
La singularidad de 4-(4-Bromofenil)-2,6-dimetil-1,4-dihidro-3,5-piridinodicarbonitrilo radica en su patrón de sustitución específico y la presencia del grupo bromofenilo, que mejora su actividad biológica y lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
401936-69-4 |
|---|---|
Fórmula molecular |
C15H12BrN3 |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12BrN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3 |
Clave InChI |
HBRVIPLOTXDCOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



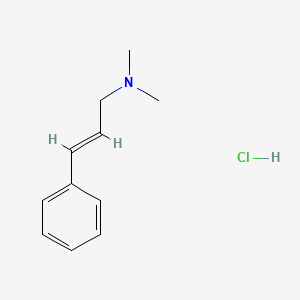
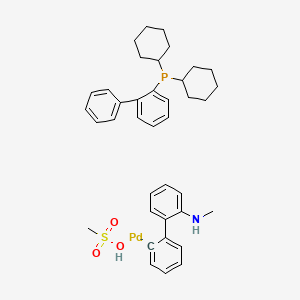
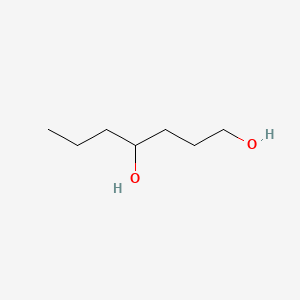
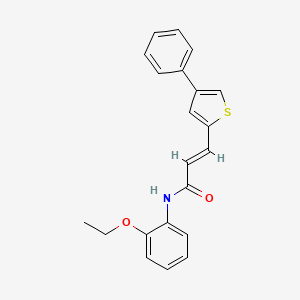
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
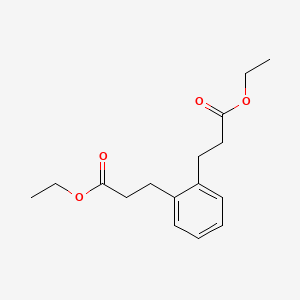

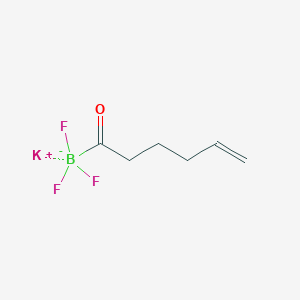



![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
